Leupeptin,HemisulfateSalt Leupeptin,HemisulfateSalt
Brand Name: Vulcanchem
CAS No.: 10347-89-7
VCID: VC0225728
InChI:
SMILES:
Molecular Formula: C14H24N2O8
Molecular Weight: 0

Leupeptin,HemisulfateSalt

CAS No.: 10347-89-7

Cat. No.: VC0225728

Molecular Formula: C14H24N2O8

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Leupeptin,HemisulfateSalt - 10347-89-7

Specification

CAS No. 10347-89-7
Molecular Formula C14H24N2O8
Molecular Weight 0

Introduction

PropertyDescription
Linear FormulaC₂₀H₃₈N₆O₄·1/2H₂SO₄
CAS Number103476-89-7
Molecular Weight475.59
Physical AppearanceWhite powder, sometimes with faint yellow cast
StructureAcetyl-leucyl-leucyl-arginal (arginine-aldehyde)

The compound exists structurally as acetyl-leucyl-leucyl-arginal, where only the L-arginal form demonstrates biological activity . In solution, leupeptin forms three tautomeric isomers, which can be detected as multiple peaks during HPLC analysis . This characteristic is important to consider when evaluating purity measurements of commercial preparations.

Biochemical Mechanism of Action

Structure-Activity Relationship

The inhibitory activity of leupeptin is closely tied to its stereochemical configuration. The critical active component is the L-arginal moiety, as the D-arginal form is completely inactive . If the aldehyde group becomes oxidized but retains its L-configuration, the resulting compound still retains some inhibitory activity, albeit reduced . This structure-activity relationship highlights the importance of maintaining the proper stereochemistry for maximum effectiveness in experimental applications.

Solution Properties and Stability

SolventSolubility
WaterUp to 50 mg/mL
EthanolSoluble
Acetic acidSoluble
DMFSoluble

For optimal storage and stability, leupeptin hemisulfate salt should be maintained in a frozen state and kept very dry, which ensures stability for at least two years . When preparing stock solutions, the following stability parameters apply:

  • 10 mM aqueous solution: Stable for one week at 4°C

  • Frozen aliquots: Stable for at least 6 months at -20°C

  • Working concentrations (10-100 μM): Stable for only a few hours; stock solutions should be stored on ice for intermittent use

The primary mechanism of inactivation is racemization of the L-arginal moiety to its inactive D-form, which underscores the importance of proper storage and handling protocols .

Research Applications

Laboratory Applications

Leupeptin hemisulfate salt serves as an essential reagent in various biochemical research contexts:

  • Protein research: Commonly incorporated into cell lysis buffers to protect proteins from degradation during extraction and purification procedures

  • Enzyme studies: Used to selectively inhibit specific proteases for characterization of enzymatic pathways

  • Amino acid and neuropeptide research: Employed as a reducing agent in experiments designed to study these biomolecules

The typical working concentration of leupeptin in experimental settings ranges from 10 to 100 μM, with 1 μM (approximately 0.5 μg/mL) being commonly used in cell lysis buffers .

Biomedical Research Findings

Beyond its utility as a research reagent, leupeptin hemisulfate salt has demonstrated various biomedical effects that highlight its potential therapeutic applications:

  • Otoprotection: Studies have shown that leupeptin can protect hair cells in the inner ear from ototoxicity associated with aminoglycoside antibiotic treatment, suggesting potential applications in preventing hearing loss

  • Anti-inflammatory effects: In rat models, leupeptin has demonstrated considerable ability to suppress inflammation caused by gingivitis, indicating potential applications in inflammatory diseases

  • Immunomodulation: Research has shown that leupeptin blocks various apoptotic pathways in T cells, suggesting roles in modulating immune responses

Cancer Research Applications

Leupeptin has a long history of use in cancer research, dating back to the early 1970s:

  • Skin cancer: Early studies found leupeptin to have an inhibitory effect on tumorigenesis of skin cancer in mice

  • Breast cancer: More recently, leupeptin has been utilized in studies investigating the role of the protease matriptase in the development of breast cancers

  • Protease inhibition: Its ability to inhibit specific proteases involved in tumor progression and metastasis makes it a valuable tool for understanding cancer mechanisms

Salt FormSourceCAS NumberMolecular FormulaMol. WeightPurity (HPLC)
TrifluroacetateMicrobial147385-61-3C₂₀H₃₈N₆O₄426.6≥90%
HydrochlorideMicrobial24125-16-4C₂₀H₃₈N₆O₄·HCl463.0≥90% or ≥70%
HemisulfateMicrobial103476-89-7C₂₀H₃₈N₆O₄·H₂SO₄475.6≥90%
HemisulfateSynthetic103476-89-7C₂₀H₃₈N₆O₄·H₂SO₄475.6≥85% or ≥96.5%

These different salt forms appear to be equally effective in terms of their inhibitory activity, with adjustments made for equivalent peptide content . The hemisulfate salt was the first commercially available form, though the hydrochloride form is considered the least invasive in biological settings .

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